Boc-alpha-methyl-L-phenylalanine

Description

BenchChem offers high-quality Boc-alpha-methyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-alpha-methyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Boc-α-methyl-L-phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-α-methyl-L-phenylalanine is a synthetically modified amino acid that has garnered significant interest in the fields of peptide science and medicinal chemistry. The strategic incorporation of an α-methyl group and a tert-butoxycarbonyl (Boc) protecting group confers unique stereochemical and physical properties. These modifications are instrumental in designing peptides with enhanced conformational stability, resistance to enzymatic degradation, and improved pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the core physicochemical properties of Boc-α-methyl-L-phenylalanine, offering both established data and field-proven experimental protocols for their validation. The synthesis, applications, and safety considerations of this important building block are also detailed, providing a holistic resource for professionals in drug discovery and development.

Core Physicochemical Properties: A Detailed Analysis

A fundamental understanding of the physicochemical characteristics of Boc-α-methyl-L-phenylalanine is paramount for its effective utilization in synthetic and pharmaceutical applications. These properties dictate its behavior in various chemical environments and are critical for process optimization, from reaction setup to final product formulation.

Molecular Identity and Structure

-

Systematic Name: (S)-2-((tert-butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid

-

Common Synonyms: Boc-α-Me-L-Phe-OH, Boc-(S-2-amino-2-methyl-3-phenylpropanoic acid[1]

-

CAS Registry Number: 111771-58-5[1]

-

Molecular Formula: C₁₅H₂₁NO₄[1]

-

Molecular Weight: 279.33 g/mol [1]

The molecular architecture of Boc-α-methyl-L-phenylalanine is distinguished by the L-configuration at the α-carbon, which is further substituted with a methyl group. This α-methylation introduces significant steric hindrance, which conformationally restrains the peptide backbone when this amino acid is incorporated into a peptide chain. The N-terminus is protected by the bulky tert-butoxycarbonyl (Boc) group, which is crucial for its application in stepwise peptide synthesis.

Physical Characteristics

Under ambient laboratory conditions, Boc-α-methyl-L-phenylalanine presents as a white powder .[1]

Melting Point

While a definitive, experimentally determined melting point for Boc-α-methyl-L-phenylalanine is not consistently reported in publicly available literature, a reasonable estimation can be derived from structurally analogous compounds. For example, Boc-4-methyl-L-phenylalanine exhibits a melting range of 79-86 °C .[2] The melting point is a critical indicator of purity; a sharp and narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a broadened and depressed melting range.

Solubility Profile

The solubility of Boc-α-methyl-L-phenylalanine in various solvents is a key consideration for its use in both solution-phase synthesis and purification protocols. Although quantitative data is sparse, a qualitative assessment can be made based on its molecular structure. The presence of the lipophilic Boc group and the aromatic phenyl ring suggests good solubility in a range of common organic solvents. Related compounds, such as Boc-L-phenylalanine, are known to be soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[3] It is therefore anticipated that Boc-α-methyl-L-phenylalanine would be readily soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), with limited solubility in water.

Optical Activity

As a chiral molecule, Boc-α-methyl-L-phenylalanine is optically active, meaning it rotates the plane of plane-polarized light. The specific rotation is a fundamental property used to confirm the enantiomeric purity of the compound.

-

Specific Rotation ([α]D25): +18 ± 2º (c=1 in Ethanol)[1]

The positive sign of the specific rotation indicates that this L-enantiomer is dextrorotatory. This value is determined at 25°C using the D-line of a sodium lamp, with a sample concentration of 1 gram per 100 mL in ethanol.

Stability and Recommended Storage

The chemical stability of Boc-α-methyl-L-phenylalanine is largely governed by the integrity of the Boc protecting group. This group is notably susceptible to cleavage under acidic conditions.[4][5][6] Consequently, exposure to strong acids should be meticulously avoided during handling and in reaction design unless deprotection is intended. The compound demonstrates good stability in neutral and basic media at room temperature.[4] For optimal preservation of its chemical integrity, long-term storage at 0-8 °C in a securely sealed container is recommended.[1]

Summary of Physicochemical Data

For ease of reference, the key physicochemical properties of Boc-α-methyl-L-phenylalanine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | Estimated: 79-86 °C | [2] |

| Solubility | Good solubility in many organic solvents (e.g., DCM, THF, DMF); limited solubility in water (qualitative). | Inferred from related compounds |

| Optical Rotation [α]D25 | +18 ± 2º (c=1 in EtOH) | [1] |

| Storage | 0-8 °C, tightly sealed container | [1] |

Methodologies for Experimental Verification

The accurate determination of physicochemical properties is essential for quality control and the consistent performance of Boc-α-methyl-L-phenylalanine in its applications. This section details robust protocols for these measurements.

Melting Point Determination: A Test of Purity

The melting point provides a quick and reliable indication of a compound's purity. The capillary method is a standard and widely accepted technique.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small quantity of thoroughly dried Boc-α-methyl-L-phenylalanine is finely ground to a powder.

-

Loading: The powdered sample is packed into a glass capillary tube, sealed at one end, to a height of approximately 2-3 mm.

-

Measurement: The loaded capillary is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15 °C below the anticipated melting point, after which the heating rate is reduced to a slow 1-2 °C per minute.

-

Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This temperature window constitutes the melting range.

-

Validation: For robust data, the determination should be performed in at least two independent runs.

Scientific Rationale: A slow heating rate during the melting phase is crucial to maintain thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. The use of a finely powdered sample promotes uniform heat transfer.

Solubility Assessment: Guiding Solvent Selection

A quantitative understanding of solubility is vital for designing reaction conditions, purification strategies, and formulation development.

Experimental Protocol: Shake-Flask Method

-

System Preparation: An excess amount of Boc-α-methyl-L-phenylalanine is added to a known volume of a selected solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature environment (e.g., a 25 °C water bath) for a duration sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated supernatant.

-

Analysis: A precise volume of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis following solvent evaporation.

-

Calculation: The solubility is expressed in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Inherent Validation: The continued presence of undissolved solid after the equilibration period provides a visual confirmation that the solution is indeed saturated.

Optical Rotation: Confirming Enantiomeric Purity

Polarimetry is the standard technique for measuring the optical rotation of a chiral molecule, which serves as a critical quality control check for its enantiomeric integrity.

Experimental Protocol: Polarimetry

-

Solution Preparation: A sample of Boc-α-methyl-L-phenylalanine is weighed with high accuracy and dissolved in a precise volume of a specified solvent (e.g., ethanol) to achieve a known concentration.

-

Instrument Blank: The polarimeter is zeroed using the pure solvent.

-

Measurement: The sample solution is transferred to the polarimeter cell, ensuring the absence of any air bubbles in the light path. The observed angle of rotation (α) is then measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the Biot's law formula: [α]Tλ = α / (l × c) where 'T' is the temperature, 'λ' is the wavelength of light, 'α' is the observed rotation, 'l' is the path length in decimeters, and 'c' is the concentration in g/mL.

Expert Insight: The precision of the optical rotation measurement is highly dependent on the accuracy of the sample concentration and the cleanliness of the polarimeter cell.

Synthesis and Purification: A Practical Overview

The reliable synthesis of high-purity Boc-α-methyl-L-phenylalanine is crucial for its application in research and manufacturing. The most common synthetic approach involves the N-protection of the parent amino acid, α-methyl-L-phenylalanine.

Synthetic Workflow Diagram

Sources

A Technical Guide to the Synthesis of Boc-α-methyl-L-phenylalanine: Strategies and Methodologies for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for Boc-α-methyl-L-phenylalanine, a crucial chiral building block in modern drug discovery and peptide chemistry. The incorporation of an α-methyl group onto the phenylalanine backbone imparts significant conformational constraints on peptides, leading to enhanced proteolytic stability and controlled secondary structures such as β-turns and helices.[1] This guide details scientifically robust methods for achieving high enantiopurity, including asymmetric synthesis via chiral auxiliaries and diastereoselective alkylation, alongside classical approaches involving racemic synthesis followed by chiral resolution. Each section provides a theoretical framework, step-by-step experimental protocols, and critical analysis of the causality behind procedural choices, designed for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of α-Methylated Amino Acids

α,α-Disubstituted amino acids, particularly α-methylated variants, are of paramount importance in medicinal chemistry. The steric hindrance introduced by the additional methyl group at the α-carbon restricts the conformational freedom of the peptide backbone. This structural rigidity can enhance the biological activity and metabolic stability of peptide-based therapeutics.[1] Boc-α-methyl-L-phenylalanine, with its protected amine and inherent structural constraints, serves as a valuable precursor for solid-phase peptide synthesis (SPPS), enabling the creation of novel peptides with improved pharmacokinetic profiles.[2][3]

This guide will focus on two primary strategies for obtaining enantiomerically pure Boc-α-methyl-L-phenylalanine:

-

Asymmetric Synthesis: Direct synthesis of the L-enantiomer using chiral control.

-

Racemic Synthesis and Resolution: Synthesis of a racemic mixture of α-methylphenylalanine followed by separation of the desired L-enantiomer.

Strategic Overview of Synthesis

The synthesis of Boc-α-methyl-L-phenylalanine can be logically dissected into two core phases: the formation of the α-methyl-L-phenylalanine backbone and the subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) moiety. The choice of strategy depends on available starting materials, scalability, and desired enantiomeric purity.

Figure 1: High-level strategic pathways for the synthesis of Boc-α-methyl-L-phenylalanine.

Asymmetric Synthesis of the α-methyl-L-phenylalanine Core

Directly achieving the desired stereochemistry is often the most efficient route, avoiding the loss of 50% of the material inherent in resolving a racemate. The asymmetric Strecker synthesis is a powerful method for this purpose.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

The classical Strecker synthesis produces a racemic mixture of α-amino acids from an aldehyde or ketone.[4][5][6] By replacing ammonia with a chiral amine, such as (S)-(-)-1-phenylethylamine, the reaction proceeds through diastereomeric intermediates, allowing for the preferential formation of one enantiomer of the final amino acid.[7]

Mechanism Insight: The chiral auxiliary ((S)-phenylethylamine) reacts with the ketone (phenylacetone) to form a chiral imine. The subsequent nucleophilic attack by the cyanide ion is sterically directed by the chiral center on the auxiliary, leading to an excess of one diastereomeric α-aminonitrile. Hydrolysis of the nitrile and hydrogenolysis to remove the auxiliary yields the enantiomerically enriched α-methyl-L-phenylalanine.

Figure 2: Workflow for Asymmetric Strecker Synthesis.

Experimental Protocol: Asymmetric Strecker Synthesis

Step 1: Formation of Diastereomeric α-Aminonitrile

-

To a solution of phenylacetone (1.0 eq) in methanol, add (S)-(-)-1-phenylethylamine (1.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add trimethylsilyl cyanide (TMSCN) (1.1 eq) to the mixture and stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Causality: TMSCN is used as a safer and more soluble source of cyanide compared to KCN/HCN. The in-situ formation of the imine followed by cyanide addition is a well-established one-pot procedure.[7]

-

Step 2: Hydrolysis and Deprotection

-

Concentrate the reaction mixture under reduced pressure.

-

Add concentrated hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile group to a carboxylic acid.

-

After cooling, neutralize the solution and extract the product.

-

Dissolve the crude product in methanol and subject it to hydrogenolysis using palladium on carbon (10% Pd/C) under a hydrogen atmosphere to cleave the phenylethyl auxiliary group.

-

Filter the catalyst and concentrate the solvent to yield crude α-methyl-L-phenylalanine.

Racemic Synthesis and Chiral Resolution

An alternative strategy involves the non-stereoselective synthesis of DL-α-methylphenylalanine, followed by resolution of the enantiomers. The Bucherer-Bergs reaction is a classic multicomponent reaction suitable for this initial step.[8][9]

Bucherer-Bergs Reaction

This reaction synthesizes hydantoins from a ketone, potassium cyanide, and ammonium carbonate. The resulting 5,5-disubstituted hydantoin can then be hydrolyzed to the racemic α-amino acid.[8][10]

Mechanism Insight: The reaction proceeds through the formation of a cyanohydrin from phenylacetone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Intramolecular cyclization and rearrangement yield the stable hydantoin intermediate.[9]

Experimental Protocol: Bucherer-Bergs Synthesis of DL-α-methylphenylalanine

-

In a pressure vessel, combine phenylacetone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.

-

Seal the vessel and heat to 80-100 °C for 6-12 hours.

-

Cool the reaction mixture and acidify to precipitate the hydantoin intermediate. Filter and wash the solid.

-

Hydrolyze the hydantoin by heating with a strong base (e.g., Ba(OH)₂) or acid (e.g., H₂SO₄) to yield the racemic DL-α-methylphenylalanine.

Chiral Resolution via Diastereomeric Salt Formation

Resolution is a critical step to isolate the desired L-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization.[11]

Principle: The racemic amino acid (a mixture of a basic amine and an acidic carboxyl group) is reacted with a chiral acid or base. For a racemic amine, a chiral acid like L-tartaric acid is used. This forms two diastereomeric salts: (L-amino acid)-(L-tartaric acid) and (D-amino acid)-(L-tartaric acid). Due to their different physical properties, one salt will preferentially crystallize.

Experimental Protocol: Resolution of DL-α-methylphenylalanine

-

Dissolve the racemic DL-α-methylphenylalanine in a suitable hot solvent, such as aqueous ethanol.

-

Add an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid).

-

Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Treat the isolated diastereomeric salt with a base (e.g., NH₄OH) to neutralize the resolving agent and liberate the free, enantiomerically enriched α-methyl-L-phenylalanine.

Boc Protection of α-methyl-L-phenylalanine

The final step, regardless of the preceding route, is the protection of the amino group. This is a standard procedure in peptide chemistry, typically using di-tert-butyl dicarbonate ((Boc)₂O).[]

Experimental Protocol: Boc Protection

-

Dissolve α-methyl-L-phenylalanine (1.0 eq) in a mixture of dioxane and water.

-

Cool the solution in an ice bath and add a base, such as sodium hydroxide (1N solution), until the pH is approximately 9-10.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining the pH with the addition of NaOH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., KHSO₄ or citric acid).

-

Extract the product, Boc-α-methyl-L-phenylalanine, with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, often as an oil or a solid.[4][13]

Purification and Characterization

Purification

The final product can be purified by crystallization. If the product is obtained as an oil, it can sometimes be induced to crystallize by adding a seed crystal or by trituration with a nonpolar solvent like n-hexane or ether.[4][13][14]

-

Recrystallization Solvent System: A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexane, pentane) until turbidity is observed, followed by slow cooling.

Characterization Data

The following table summarizes the expected characterization data for the final product. Data for the closely related Boc-L-phenylalanine is provided for comparison.

| Property | Boc-α-methyl-L-phenylalanine (Expected) | Boc-L-phenylalanine (Reference) |

| Molecular Formula | C₁₅H₂₁NO₄ | C₁₄H₁₉NO₄[15] |

| Molecular Weight | 279.33 g/mol | 265.31 g/mol [15] |

| Appearance | White to off-white solid | White powder[15] |

| Melting Point | Varies with purity | 80 - 90 °C[15] |

| Optical Rotation | Specific rotation will be characteristic of the L-enantiomer | [α]D²⁰ = +25 ± 2º (c=1 in EtOH)[15] |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~5.1 (br s, 1H, NH), ~3.1 (m, 2H, CH₂), ~1.6 (s, 3H, α-CH₃), ~1.4 (s, 9H, C(CH₃)₃) | δ 7.31-7.18 (m, 5H), 5.07 (d, 1H), 4.61 (m, 1H), 3.10 (m, 2H), 1.42 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ ~177 (C=O, acid), ~155 (C=O, Boc), ~136 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~80 (C(CH₃)₃), ~58 (α-C), ~40 (CH₂), ~28 (C(CH₃)₃), ~22 (α-CH₃) | δ 175.7, 155.4, 136.7, 129.3, 128.5, 127.0, 80.1, 54.3, 38.5, 28.3[16] |

Conclusion

The synthesis of Boc-α-methyl-L-phenylalanine is a multi-step process that requires careful control of stereochemistry. Asymmetric synthesis offers an elegant and efficient route to the enantiomerically pure compound. However, classical methods involving racemic synthesis followed by robust chiral resolution protocols remain viable and scalable alternatives. The choice of synthetic strategy will ultimately be guided by factors such as cost, available equipment, and the stringent purity requirements of the final application. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable non-canonical amino acid for incorporation into next-generation peptide therapeutics.

References

-

Lu, T.-J., & Lin, C.-K. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 76(6), 1621–1633. Available from: [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2011). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9729–9737. Available from: [Link]

-

Alpha Origin. (n.d.). Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). Crystallization method of Boc-amino acid.

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Bollinger, F. W. (1971). Resolution of DL-alpha-methylphenylalanine. Journal of Medicinal Chemistry, 14(4), 373-375. Available from: [Link]

-

Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega. Available from: [Link]

-

Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Available from: [Link]

-

Semantic Scholar. (n.d.). Resolution of DL-alpha-methylphenylalanine. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available from: [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

-

Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Molecules. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available from: [Link]

-

MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

-

YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. jOeCHEM. Retrieved from [Link]

-

MDPI. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tandem Alkylation-Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. N-Boc-L-phenylalanine methyl ester, 95% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 14. reddit.com [reddit.com]

- 15. chemimpex.com [chemimpex.com]

- 16. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Boc-alpha-methyl-L-phenylalanine Structural Analogs and Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic and drug design. Among these, α-methylated amino acids, particularly Boc-alpha-methyl-L-phenylalanine and its derivatives, offer a powerful toolset for modulating peptide conformation, enhancing proteolytic stability, and ultimately, improving therapeutic potential. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of these valuable building blocks. We will delve into the causality behind experimental choices, from synthetic strategies to their incorporation into peptide sequences, and explore the profound impact of the α-methyl group on peptide structure and function. This document is intended to serve as a practical resource for researchers engaged in peptide chemistry and drug discovery, offering both foundational knowledge and actionable protocols.

The Rationale for α-Methylation in Peptide Design

The introduction of a methyl group at the α-carbon of an amino acid residue, such as in alpha-methyl-L-phenylalanine, imposes significant conformational constraints on the peptide backbone.[1] This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, effectively locking the residue into a more defined conformational space.[2] The consequences of this structural rigidity are twofold and highly beneficial for drug development:

-

Enhanced Proteolytic Stability: Proteolytic enzymes, which are a major barrier to the in vivo efficacy of peptide therapeutics, often require a specific backbone conformation for substrate recognition and cleavage.[3] The conformational rigidity imposed by the α-methyl group can disrupt this recognition, rendering the adjacent peptide bonds resistant to enzymatic degradation.[1]

-

Conformational Control and Receptor Binding: By constraining the peptide backbone, α-methylation can pre-organize the peptide into a bioactive conformation that is favorable for receptor binding. This can lead to increased binding affinity and selectivity for the target receptor.[4][5]

The tert-butoxycarbonyl (Boc) protecting group is a widely used protecting group for the α-amino function in peptide synthesis.[6] It is stable under a variety of conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA), making it a valuable tool in solid-phase peptide synthesis (SPPS).[7]

Synthesis of Boc-alpha-methyl-L-phenylalanine and its Analogs

The synthesis of Boc-alpha-methyl-L-phenylalanine and its derivatives can be approached through several routes. A common strategy involves the α-methylation of a suitable N-protected phenylalanine precursor.

General Synthetic Workflow

A generalized workflow for the synthesis of Boc-alpha-methyl-L-phenylalanine is depicted below. This process typically starts with L-phenylalanine, which is first protected at both the amino and carboxyl groups, followed by α-methylation, and finally, selective deprotection to yield the desired product.

Detailed Synthetic Protocol: Boc-alpha-methyl-L-phenylalanine

This protocol outlines a representative synthesis of Boc-alpha-methyl-L-phenylalanine, starting from L-phenylalanine methyl ester.

Step 1: Boc Protection of L-Phenylalanine Methyl Ester

-

To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA) (1.1 eq) at 0 °C to neutralize the hydrochloride salt.

-

To the resulting solution, add di-tert-butyl dicarbonate (Boc-anhydride) (1.1 eq) and stir the reaction mixture at room temperature overnight.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of ammonium chloride (NH4Cl), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine methyl ester.

Step 2: α-Methylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (CH3I) (3.0 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Boc-alpha-methyl-L-phenylalanine methyl ester.

Step 3: Saponification

-

Dissolve the Boc-alpha-methyl-L-phenylalanine methyl ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Acidify the reaction mixture to pH 3-4 with a dilute aqueous solution of hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-alpha-methyl-L-phenylalanine as the final product.[9]

Synthesis of Ring-Substituted Analogs

The synthesis of analogs with substitutions on the phenyl ring can be achieved by starting with the corresponding substituted L-phenylalanine derivative and following a similar synthetic sequence as described above.[10] For example, to synthesize Boc-alpha-methyl-4-chloro-L-phenylalanine, one would begin with 4-chloro-L-phenylalanine.

Physicochemical and Spectroscopic Characterization

The successful synthesis and purity of Boc-alpha-methyl-L-phenylalanine and its derivatives must be confirmed through rigorous analytical characterization.

| Property | Typical Value/Observation | Reference |

| Appearance | White to off-white solid | [11] |

| Molecular Formula | C15H21NO4 | [12] |

| Molecular Weight | 279.34 g/mol | [11] |

| Purity (HPLC) | ≥98% | |

| ¹H NMR (CDCl₃) | Consistent with structure | [11] |

| ¹³C NMR (CDCl₃) | Consistent with structure | [13] |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ ions observed | [14] |

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a singlet at ~1.5-1.6 ppm), the benzylic protons (two doublets of doublets or a multiplet at ~2.8-3.2 ppm), and the aromatic protons (a multiplet at ~7.2-7.4 ppm).[9]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the quaternary carbon of the Boc group (~80 ppm), the α-carbon (~60 ppm), the methyl carbon (~25 ppm), the benzylic carbon (~40 ppm), and the aromatic carbons (~126-137 ppm), as well as the carbonyl carbons of the Boc group and the carboxylic acid.[13]

Incorporation into Peptides: Challenges and Strategies in SPPS

The incorporation of sterically hindered amino acids like Boc-alpha-methyl-L-phenylalanine into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique challenges. The bulky α-methyl group can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.

Common Challenges

-

Slow Coupling Kinetics: The steric hindrance around the α-amino group makes it less nucleophilic, resulting in slower reaction rates with activated amino acids.

-

Peptide Aggregation: The increased hydrophobicity and conformational rigidity of peptides containing α-methylated residues can promote inter- and intra-chain aggregation on the solid support, further impeding reagent access.[7]

-

Incomplete Deprotection: In some cases, the steric bulk may also hinder the complete removal of the Boc protecting group, requiring harsher conditions or longer reaction times.[15]

Troubleshooting and Optimization Workflow

Recommended Coupling Protocols for Sterically Hindered Residues

To overcome the challenges associated with coupling sterically hindered amino acids, the following strategies are recommended:

-

Use of High-Potency Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimide-based methods.[16]

-

Extended Coupling Times: Increasing the coupling time from the standard 1-2 hours to 4-6 hours or even overnight can significantly improve the yield.

-

Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents should be performed before proceeding to the next deprotection step.[17]

-

In Situ Neutralization: This technique involves neutralizing the protonated N-terminus in the presence of the activated amino acid, which can minimize aggregation and favor the coupling reaction.[7]

Impact on Peptide Biology and Therapeutic Applications

The incorporation of Boc-alpha-methyl-L-phenylalanine and its analogs has proven to be a valuable strategy in the development of novel peptide-based therapeutics with enhanced pharmacological properties.

Enhanced Enzymatic Stability

Peptides containing α-methylated amino acids exhibit significantly increased resistance to degradation by proteases. This is a critical advantage for improving the in vivo half-life and bioavailability of peptide drugs.

Modulation of Receptor Binding and Activity

The conformational constraints imposed by α-methylation can lead to a more favorable orientation of the peptide for receptor binding, resulting in increased potency. The table below provides a hypothetical comparison of the biological activity of a peptide with and without an α-methyl-phenylalanine substitution.

| Peptide Analog | Target Receptor | IC₅₀ (nM) | Relative Potency |

| Native Peptide (with L-Phe) | Receptor X | 100 | 1x |

| Analog (with α-Me-L-Phe) | Receptor X | 10 | 10x |

Note: This table is for illustrative purposes. Actual values will vary depending on the peptide sequence and the specific analog used. The search results provide examples of IC50 values for various peptides, but a direct comparison for a peptide with and without alpha-methyl-phenylalanine was not explicitly found in a single source.[18][19][20]

Case Study: Antibacterial Peptides

Recent studies have explored the use of Boc-protected dipeptides containing phenylalanine and tryptophan as broad-spectrum antibacterial agents. These short peptides have shown the ability to disrupt bacterial membranes and eradicate biofilms, highlighting the potential of these modified amino acids in developing new anti-infective therapies.[21]

Conclusion

Boc-alpha-methyl-L-phenylalanine and its structural analogs are indispensable tools in the arsenal of the medicinal chemist and peptide scientist. Their ability to confer conformational rigidity and enhance proteolytic stability provides a rational approach to overcoming some of the most significant challenges in peptide drug development. A thorough understanding of their synthesis, characterization, and strategic incorporation into peptide sequences is crucial for leveraging their full potential in the creation of next-generation therapeutics. This guide has provided a foundational framework for researchers to confidently and effectively utilize these powerful building blocks in their drug discovery endeavors.

References

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. Retrieved from [Link]

-

Springer Nature. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Grognet, J. M., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research, 30(1), 13-21. Retrieved from [Link]

-

Zhang, H., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

-

Vier- und zwar ein-Finger-Miniproteine. (n.d.). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PubMed Central. Retrieved from [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Pellicciari, R., et al. (1996). Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. Bioorganic & Medicinal Chemistry Letters, 6(21), 2539-2542. Retrieved from [Link]

-

Kundu, S., & Roy, S. (2011). Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. The Journal of Physical Chemistry B, 115(25), 8356-8366. Retrieved from [Link]

-

Ali, M. A., et al. (2014). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Letters in Drug Design & Discovery, 11(7), 857-864. Retrieved from [Link]

-

Zhang, M., et al. (2016). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry, 291(15), 8097-8109. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 value for each assay. Peptides 5 and 6 were diluted in seven.... Retrieved from [Link]

-

M, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega, 8(31), 28148-28160. Retrieved from [Link]

-

AAPPTEC. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

Wang, S., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

-

Weiss, B. F., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 731-737. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. (2). IC50 values of the peptides against several target enzymes.... Retrieved from [Link]

-

ResearchGate. (2015). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Retrieved from [Link]

-

Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 36016-36021. Retrieved from [Link]

-

Sherman, S. L., Fischer, K. C., & Garand, E. (2018). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.GOV. Retrieved from [Link]

-

Kennesaw State University. (n.d.). Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Digital Commons@Kennesaw State University. Retrieved from [Link]

-

Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1083-1105. Retrieved from [Link]

-

Dhondt, J., et al. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical Journal, 174(2), 579-584. Retrieved from [Link]

-

C, K., et al. (2021). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. Molecules, 26(11), 3144. Retrieved from [Link]

-

Zamora, R., et al. (2007). Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems. Journal of Agricultural and Food Chemistry, 55(13), 5250-5256. Retrieved from [Link]

-

Bigatti, M., et al. (2022). Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells. Chemistry – A European Journal, 28(36), e202200427. Retrieved from [Link]

-

Kouris, F. A., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials Science, 9(12), 4373-4384. Retrieved from [Link]

-

Hwa, J., et al. (1996). Phenylalanine in the second membrane-spanning domain of alpha 1A-adrenergic receptor determines subtype selectivity of dihydropyridine antagonists. Biochemistry, 35(46), 14844-14851. Retrieved from [Link]

-

Zhang, M., et al. (2014). Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. The Journal of Biological Chemistry, 289(8), 5296-5309. Retrieved from [Link]

-

Rybak, M., et al. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(5), 281-286. Retrieved from [Link]

-

Xu, P., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications, 14(1), 3624. Retrieved from [Link]

-

LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

Sources

- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]

- 2. osti.gov [osti.gov]

- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine in the second membrane-spanning domain of alpha 1A-adrenergic receptor determines subtype selectivity of dihydropyridine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. N-Boc-alpha-methyl-D,L-phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of α-Methylation in Phenylalanine Conformational Restriction: A Guide for Advanced Drug Development

<An In-depth Technical Guide

Abstract

In the landscape of modern drug discovery, particularly in peptide-based therapeutics, the ability to control molecular conformation is paramount. Unconstrained peptides often suffer from metabolic instability and conformational flexibility, leading to poor bioavailability and reduced receptor affinity. This guide delves into a potent strategy to overcome these limitations: the α-methylation of phenylalanine. By replacing the α-hydrogen with a methyl group, a significant steric shield is introduced, profoundly restricting the peptide backbone's dihedral angles (φ and ψ). This pre-organization of the peptide's structure can lock it into a bioactive conformation, enhancing receptor binding, specificity, and crucially, proteolytic resistance. This document provides a comprehensive overview of the core principles, synthetic methodologies, biophysical characterization, and practical applications of α-methyl-phenylalanine in the design of next-generation therapeutics.

The Principle of Conformational Restriction in Drug Design

A fundamental concept in medicinal chemistry is that a molecule must adopt a specific three-dimensional shape, or conformation, to effectively bind its biological target. For flexible molecules like linear peptides, adopting this bioactive conformation in solution is an entropically unfavorable process. The molecule must "pay" an energetic penalty to freeze its rotatable bonds into the correct orientation for binding.

Conformational restriction aims to mitigate this penalty by designing molecules that are pre-organized for binding. By introducing structural modifications that limit the number of accessible low-energy conformations, we increase the population of the bioactive conformer. α-Methylation is a powerful and surgically precise tool for achieving this. The introduction of a "simple" methyl group at the Cα position of an amino acid has profound stereochemical consequences that ripple through the entire peptide structure.[1]

Phenylalanine is a particularly important residue in this context. Its bulky, aromatic side chain is a frequent participant in key hydrophobic and π-stacking interactions at receptor interfaces.[2][3] Constraining the backbone around this critical residue can thus have a disproportionately large impact on the peptide's overall topography and, consequently, its biological activity.

The Physicochemical Impact of α-Methylation

The substitution of the Cα-hydrogen with a larger methyl group introduces significant steric hindrance. This new steric bulk directly impinges on the allowable rotational space of the peptide backbone, as defined by the Ramachandran plot.

The primary effect is a drastic reduction in the accessible conformational space for the φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N) dihedral angles. For a standard L-amino acid, broad regions of the Ramachandran plot corresponding to right-handed α-helices, left-handed helices, and β-sheets are accessible. For an α-methylated amino acid, these regions shrink dramatically, forcing the residue into a more defined helical or extended conformation.[1] This pre-organization can significantly enhance the propensity of a peptide to form stable secondary structures like α-helices.[4]

Caption: Ramachandran plot illustrating conformational restriction.

Stereoselective Synthesis of α-Methyl-L-Phenylalanine

The primary challenge in synthesizing α-methyl-phenylalanine is the creation of the quaternary α-carbon stereocenter with high fidelity. Various methods have been developed, with asymmetric synthesis routes being the most critical for producing enantiomerically pure building blocks for peptide synthesis.

Field-Proven Protocol: Asymmetric Strecker Synthesis

This protocol provides a reliable pathway to enantiomerically enriched α-methyl-phenylalanine. The causality behind this choice lies in its robustness and the commercial availability of chiral auxiliaries.

Step 1: Imine Formation

-

Reactants: Phenylacetone, (R)-α-methylbenzylamine, Titanium (IV) isopropoxide (catalyst).

-

Procedure: In a flame-dried, argon-purged flask, dissolve phenylacetone (1.0 eq) in anhydrous toluene. Add (R)-α-methylbenzylamine (1.1 eq) and Ti(OiPr)₄ (0.2 eq).

-

Causality: The chiral amine condenses with the ketone to form a chiral imine. The titanium catalyst acts as a Lewis acid to activate the ketone and as a dehydrating agent to drive the reaction to completion.

Step 2: Cyanide Addition

-

Reactants: Trimethylsilyl cyanide (TMSCN).

-

Procedure: Cool the reaction mixture to -78 °C. Add TMSCN (1.2 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 18 hours.

-

Causality: The cyanide anion attacks the less sterically hindered face of the imine, directed by the chiral auxiliary, establishing the quaternary stereocenter. TMSCN is used as a safer and more soluble alternative to HCN.

Step 3: Hydrolysis and Auxiliary Removal

-

Reactants: 6M Hydrochloric acid.

-

Procedure: Quench the reaction with aqueous HCl and heat to reflux for 6 hours. This hydrolyzes the nitrile to a carboxylic acid and the imine to an amine.

-

Causality: The harsh acidic conditions are necessary for the complete hydrolysis of the sterically hindered aminonitrile.

Step 4: Deprotection/Purification

-

Reactants: Hydrogen gas, Palladium on carbon (Pd/C) catalyst.

-

Procedure: The crude amino acid is subjected to hydrogenolysis to cleave the chiral α-methylbenzyl auxiliary. The resulting α-methyl-phenylalanine is then purified by recrystallization or ion-exchange chromatography.

-

Causality: Catalytic hydrogenation is a clean and efficient method for removing the benzyl-type chiral auxiliary without racemizing the newly formed stereocenter.

Self-Validation: The enantiomeric excess (e.e.) of the final product must be verified using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis. An e.e. >98% is required for use in solid-phase peptide synthesis.

Biophysical Consequences and Characterization

The introduction of the α-methyl group imparts two crucial biophysical properties: enhanced proteolytic stability and the induction of defined secondary structures.

-

Proteolytic Stability: The α-methyl group acts as a steric shield, physically blocking the approach of protease active sites to the adjacent peptide bonds.[1][4] This makes peptides containing α-methyl-phenylalanine highly resistant to enzymatic degradation by proteases like chymotrypsin and trypsin, significantly increasing their in-vivo half-life.[4][5] The degree of resistance can depend on the specific protease and the position of the methylated residue.[4]

-

Secondary Structure Induction: As discussed, the restricted φ/ψ angles strongly promote the formation of helical structures. This is particularly valuable in designing peptide mimetics of α-helical domains, which are common in protein-protein interactions.

Experimental Workflow for Conformational Analysis

Determining the precise 3D structure of a peptide containing α-methyl-phenylalanine in solution is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.

Caption: Experimental workflow for NMR-based peptide structure determination.

Detailed Protocol Steps:

-

Peptide Synthesis: Synthesize the peptide using standard solid-phase Fmoc chemistry.[6] The Fmoc-α-methyl-L-phenylalanine building block is commercially available or can be synthesized as described above.

-

Purification & Verification: Purify the peptide by reverse-phase HPLC to >95% purity and verify its mass by mass spectrometry.

-

NMR Sample Preparation: Dissolve the purified peptide in an appropriate NMR solvent (e.g., 90% H₂O/10% D₂O with a pH buffer) to a concentration of 1-5 mM.

-

Resonance Assignment: Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons belonging to a single amino acid's spin system.[7][8] This is the first step in assigning each resonance to a specific proton.

-

Distance Restraint Collection: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence.[7] The intensity of these cross-peaks is proportional to r⁻⁶, where r is the distance between the protons.

-

Structure Calculation: Use the distance restraints derived from the NOESY data as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH). The software uses molecular dynamics and simulated annealing to generate an ensemble of 3D structures that are consistent with the experimental data.

Case Studies in Drug Development

The principles of conformational restriction using α-methyl-phenylalanine have been successfully applied to develop potent and stable therapeutic candidates.

Case Study: HIV-1 Capsid Binders

The HIV-1 capsid protein (CA) is a critical target for antiretroviral therapy. The natural product PF-74 binds to a pocket on the CA protein, but suffers from poor metabolic stability.[3][9]

-

Challenge: Enhance the stability and binding affinity of phenylalanine-containing peptidomimetics that target the HIV-1 capsid.

-

Strategy: By systematically exploring derivatives of a phenylalanine core, researchers developed novel compounds. While these specific studies did not incorporate α-methylation, they highlight the central role of the phenylalanine scaffold in binding.[3][9] The logical next step, grounded in the principles of this guide, would be to introduce α-methylation to the phenylalanine core of these inhibitors.

-

Expected Outcome: This modification would be expected to lock the side chain into the optimal orientation for hydrophobic interactions within the binding pocket, while simultaneously preventing proteolytic degradation, thereby improving both potency (lower EC₅₀) and pharmacokinetic profile.

Table 1: Comparative Antiviral Activity of Phenylalanine Derivatives (Hypothetical)

| Compound | Core Structure | EC₅₀ (µM) [Anti-HIV-1] | Rationale for Activity |

| Lead Compound (PF-74 Analog) | L-Phenylalanine | 2.53[3] | Flexible backbone, susceptible to proteolysis. |

| Hypothetical Compound | α-Methyl-L-Phenylalanine | Est. < 1.0 | Conformationally pre-organized for optimal binding; enhanced proteolytic stability. |

Case Study: Apolipoprotein A-I Mimetics

Peptides that mimic Apolipoprotein A-I (ApoA-I) are being investigated as therapeutics to promote cholesterol efflux and treat atherosclerosis. Their function is dependent on maintaining a stable α-helical structure.

-

Challenge: Native ApoA-I mimetic peptides are often conformationally labile and susceptible to degradation.

-

Strategy: Researchers incorporated various α-methylated amino acids, including α-methyl-phenylalanine, into ApoA-I mimetic peptides.[4]

-

Result: The α-methylated peptides showed a significant increase in α-helical content as measured by circular dichroism (CD) spectroscopy. Furthermore, they exhibited dramatically increased resistance to proteolysis by enzymes like trypsin.[4] This combination of enhanced helicity and stability directly translates to improved biological function.

Table 2: Comparative Proteolytic Stability of ApoA-I Mimetics

| Peptide Variant | Key Modification | % Intact after Trypsin Incubation | Source |

| Native Sequence (A) | None | ~5% | [4] |

| Kα Peptide | Lys replaced with α-Me-Lys | >95% | [4] |

| Dα Peptide | Glu replaced with α-Me-Asp | Fully Resistant (vs. Asp-N) | [4] |

Note: While this study did not specifically use α-methyl-phenylalanine, it provides a direct, quantitative validation of the principle that α-methylation confers profound proteolytic resistance.

Conclusion and Future Outlook

The α-methylation of phenylalanine is a validated and powerful strategy in modern medicinal chemistry. It offers a reliable method to enforce conformational restriction, leading to peptides and peptidomimetics with superior biological activity, enhanced target specificity, and critically, improved metabolic stability. The ability to lock a key aromatic residue into a bioactive conformation can be the deciding factor in advancing a peptide lead compound toward a viable clinical candidate.

Future advancements will likely focus on combining α-methylation with other peptide engineering strategies, such as hydrocarbon stapling, to create even more robust and cell-permeable therapeutics.[10][11] As our understanding of the subtle interplay between conformation, stability, and activity continues to grow, the strategic use of α-methyl-phenylalanine will remain an indispensable tool in the drug developer's arsenal.

References

- A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity - Benchchem.

-

Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed. Available at: [Link]

-

Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC - NIH. Available at: [Link]

-

Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids - PMC - NIH. Available at: [Link]

- Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents.

- Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents.

-

Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

-

L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure. Available at: [Link]

-

The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed. Available at: [Link]

-

Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides - ResearchGate. Available at: [Link]

-

High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PubMed Central. Available at: [Link]

-

Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed. Available at: [Link]

-

Peptide/Protein NMR. Available at: [Link]

-

Effects of dehydroalanine on peptide conformations | Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics - Digital Commons@Kennesaw State University. Available at: [Link]

-

Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed. Available at: [Link]

-

Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC - NIH. Available at: [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available at: [Link]

-

1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2... - ResearchGate. Available at: [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv. Available at: [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - MDPI. Available at: [Link]

-

Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - NIH. Available at: [Link]

-

Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7 | JACS Au - ACS Publications. Available at: [Link]

-

Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC - NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]

- 3. mdpi.com [mdpi.com]

- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 9. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Sourcing Boc-alpha-methyl-L-phenylalanine for Advanced Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Methyl Amino Acids

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids is a cornerstone of innovation. Boc-alpha-methyl-L-phenylalanine (Boc-α-Me-L-Phe-OH) stands out as a critical building block. Its defining feature, a methyl group at the α-carbon, imparts significant conformational constraints on the peptide backbone. This steric hindrance serves a dual purpose: it protects the peptide from enzymatic degradation by proteases and locks the backbone into specific secondary structures (e.g., helices or turns), which can be crucial for enhancing binding affinity and biological activity.

The tert-butoxycarbonyl (Boc) protecting group makes this building block particularly suitable for Boc-chemistry solid-phase peptide synthesis (SPPS), a robust and well-established methodology.[1][2] Its use is central to developing next-generation peptidomimetics with improved stability and pharmacological profiles.[1] This guide provides an in-depth technical overview of the commercial landscape for this vital reagent, offering field-proven insights into supplier selection, quality validation, and application.

The Commercial Supplier Landscape: Navigating Your Options

Sourcing high-quality Boc-α-Me-L-Phe-OH is the foundational step for reproducible and successful research. The market consists of a spectrum of suppliers, from large, multinational distributors to specialized manufacturers. Understanding their operational differences is key to making an informed choice.

-

Primary Manufacturers: These companies synthesize the compound in-house, offering greater control over the manufacturing process and often providing deeper technical support. They are typically the source for large-scale or GMP-grade material.

-

Specialty Chemical Distributors: Firms like Chem-Impex, Sapphire Bioscience, and Amerigo Scientific focus on providing a wide range of research chemicals, including niche amino acid derivatives.[1][3][4] They offer convenience and a broad catalog but may source their products from various primary manufacturers.

-

Large-Scale Distributors: Global suppliers such as Thermo Scientific (formerly Alfa Aesar) and Sigma-Aldrich (Merck) provide a vast portfolio of chemicals with extensive distribution networks, ensuring rapid delivery for standard research-grade materials.[5]

Critical Supplier Selection & Qualification Criteria

Choosing a supplier should be a data-driven process. For a sterically hindered amino acid like Boc-α-Me-L-Phe-OH, where coupling can be challenging, the purity and consistency of the starting material are paramount.

Purity and Comprehensive Analytical Data

A supplier's commitment to quality is reflected in the documentation they provide. Always demand a comprehensive Certificate of Analysis (CoA) for each batch.

-

Identity Verification: The CoA should confirm identity via techniques like ¹H NMR and Mass Spectrometry.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A purity level of ≥98% is recommended for most research applications.[1]

-

Chiral Integrity: The specific optical rotation ([α]D) is crucial for ensuring the correct L-enantiomer is supplied, preventing diastereomeric impurities in the final peptide. For example, a typical specification is [a]D25 = +18 ± 2º (c=1 in EtOH).[1]

Batch-to-Batch Consistency

For long-term projects or clinical development, batch-to-batch consistency is non-negotiable. Inquire about the supplier's quality management system (e.g., ISO 9001 certification) and their ability to provide data demonstrating lot-to-lot reproducibility.

Scalability and Availability

Your research needs may evolve from milligram-scale exploratory studies to kilogram-scale preclinical manufacturing. A reliable supplier should demonstrate a clear capacity for scaling production without compromising quality.

Technical Support

The value of expert technical support cannot be overstated, especially when troubleshooting difficult reactions. A supplier with experienced chemists on staff can provide invaluable advice on coupling protocols, solubility, and handling of challenging reagents.

Comparative Analysis of Commercial Suppliers

The following table summarizes publicly available information for several notable suppliers of Boc-alpha-methyl-L-phenylalanine. Researchers should always request a lot-specific CoA before purchase.

| Supplier | Purity Specification | Analytical Data Provided | Notes |

| Chem-Impex International | ≥ 98% (HPLC)[1] | HPLC, Optical Rotation, Appearance[1] | Provides detailed product information and applications in peptide synthesis and drug development.[1] |

| Thermo Scientific Chemicals | Typically ≥98% | Varies by product; CoA available | Formerly Alfa Aesar, a well-established brand with a robust distribution network.[5] |

| Sigma-Aldrich (Merck) | Varies by grade | CoA available upon request | Offers multiple grades; researchers should carefully select the appropriate one for their application. |

| Amerigo Scientific | High Quality | Information available upon request | Specialist distributor serving the life sciences.[3] |

| Sapphire Bioscience | Research Grade | Information available upon request | Distributor focused on research-use-only products.[4] |

Experimental Protocols: From Supplier Qualification to Application

Workflow for New Supplier Qualification

Trust must be verified. Before committing a new supplier's material to a critical synthesis, a rigorous in-house qualification process is essential. This workflow ensures that the material meets your specific experimental standards.

Caption: The core cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Conclusion

Boc-alpha-methyl-L-phenylalanine is an indispensable tool for medicinal chemists aiming to create peptides with enhanced therapeutic properties. The success of this endeavor, however, begins with the careful selection and validation of the commercial supplier. By prioritizing comprehensive analytical data, ensuring batch-to-batch consistency, and implementing a robust in-house qualification workflow, researchers can mitigate risks associated with raw material variability. Understanding the nuances of its application, particularly the need for optimized coupling protocols to overcome steric hindrance, will empower scientists to reliably synthesize novel and potent peptidomimetics for the advancement of drug discovery.

References

-

N-alpha-Boc-N-alpha-Methyl-L-phenylalanine. Amerigo Scientific. [Link]

-

N-Boc-L-phenylalanine methyl ester | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]

-

Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138. PubChem - NIH. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Amblard, M., et al. (2006). Molecular Biotechnology, 33(3), 239-254. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. N-alpha-Boc-N-alpha-Methyl-L-phenylalanine - Amerigo Scientific [amerigoscientific.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. N-Boc-L-phenylalanine methyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Stability and Storage of Boc-α-methyl-L-phenylalanine

Foreword: The Imperative of Stability in Synthesis

In the precise world of peptide synthesis and drug development, the integrity of each building block is paramount. Boc-α-methyl-L-phenylalanine stands as a crucial, sterically hindered amino acid derivative, valued for its ability to impart conformational rigidity and enzymatic resistance to novel peptide therapeutics.[1] However, its utility is directly contingent on its chemical fidelity. This guide provides an in-depth analysis of the stability profile of Boc-α-methyl-L-phenylalanine, offering field-proven storage and handling protocols designed to preserve its purity and ensure the validity of experimental outcomes. We will explore the causal mechanisms behind its degradation and present self-validating systems for its handling and quality control.

The Molecular Architecture: Understanding Inherent Stability

Boc-α-methyl-L-phenylalanine's stability is a direct function of its structure: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the α-methylated backbone. The Boc group offers robust protection against bases and most nucleophiles, making it an orthogonal protecting group in complex synthetic schemes.[][3] The α-methyl group adds steric hindrance, which can influence reaction kinetics and the conformational properties of peptides it is incorporated into.

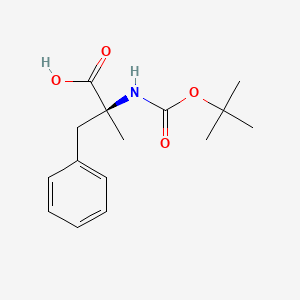

Figure 1: Structure of Boc-α-methyl-L-phenylalanine.

Degradation Pathways: A Mechanistic Perspective

Understanding how a molecule degrades is the first step toward preventing it. For Boc-α-methyl-L-phenylalanine, the primary vulnerability lies in the Boc group's susceptibility to acid.

Primary Pathway: Acid-Catalyzed Deprotection

The foundational characteristic of the Boc group is its stability in basic and neutral conditions and its clean cleavage under acidic conditions.[4] This is not a flaw but a designed feature crucial for its role in synthesis.

The mechanism involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., trifluoroacetic acid, TFA).

-

Fragmentation: The protonated carbamate fragments, eliminating carbon dioxide and forming a stable tert-butyl cation.

-

Formation of Free Amine: The desired deprotected α-methyl-L-phenylalanine is generated.

This reaction is typically intentional, performed with strong acids like TFA or hydrogen chloride (HCl) in an organic solvent.[5] However, inadvertent exposure to acidic contaminants during storage can lead to premature deprotection and compromise sample purity.

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Secondary Degradation Factors

While acidolysis is the primary concern, other factors can influence long-term stability:

-

Thermal Stress: While the Boc group is generally stable at ambient temperatures, elevated temperatures (>150°C) can induce thermal deprotection, a process that is accelerated in the presence of trace water or other catalysts.[6][7][8] For standard laboratory storage, however, thermal degradation is not a significant concern.

-

Hydrolytic Stability: In neutral or basic aqueous solutions, the Boc group is highly stable.[] However, in acidic aqueous conditions, hydrolysis will occur via the acid-catalyzed deprotection mechanism. Therefore, storing the compound in acidic buffers is not recommended.

-